6,6'-Dibromo-3,3'bipyridine
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Overview
Description
6,6’-Dibromo-3,3’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions of the bipyridine structure.
Mechanism of Action
Target of Action
Similar compounds such as 6,6′-dimethyl-2,2′-bipyridyl are known to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These ions play crucial roles in various biochemical processes.
Mode of Action
It has been reported that the compound can undergo pd0/aui-mediated coupling with stannylcarbyne . This results in new carbynes functionalised on the carbyne carbon(s) with a bipyridyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for 6,6’-Dibromo-3,3’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 6,6’-Dibromo-3,3’-bipyridine .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dibromo-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine or 1,3-bis(diphenylphosphino)propane (dppp) under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Coupling Products: Extended bipyridine derivatives with additional functional groups or aromatic rings.
Scientific Research Applications
6,6’-Dibromo-3,3’-bipyridine has numerous applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Organic Synthesis: It is a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
6,6’-Dimethyl-3,3’-bipyridine: Similar in structure but with methyl groups instead of bromine atoms, leading to different reactivity and applications.
Uniqueness: 6,6’-Dibromo-3,3’-bipyridine is unique due to the presence of bromine atoms, which provide sites for further functionalization and enable its use in a broader range of chemical reactions compared to its unsubstituted counterparts .
Properties
IUPAC Name |
2-bromo-5-(6-bromopyridin-3-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQXCQPBVBRSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423776 |
Source
|
Record name | 6,6'-Dibromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147496-14-8 |
Source
|
Record name | 6,6'-Dibromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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